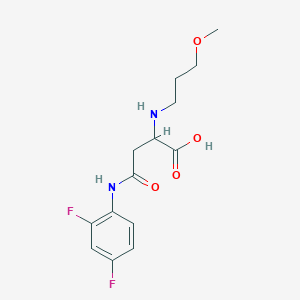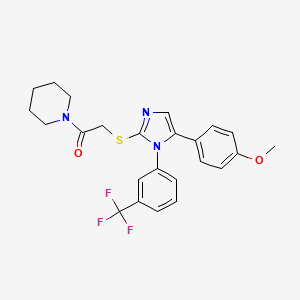![molecular formula C15H17N3O2 B2983007 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one CAS No. 2034545-07-6](/img/structure/B2983007.png)
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one” is a derivative of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one . It has been identified in the context of various research studies, including those related to the modulation of HBV capsid assembly and as negative allosteric modulators of the metabotropic glutamate receptor subtype 2 (mGluR2) .
Synthesis Analysis
The synthesis of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine . Further optimization and modification of the core structure can lead to the synthesis of specific derivatives like “this compound”.Molecular Structure Analysis
The molecular formula of the core structure, 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one, is C6H7N3O . The exact mass is 137.058911855 g/mol and the monoisotopic mass is also 137.058911855 g/mol . The compound has a complexity of 159 .Physical and Chemical Properties Analysis
The compound 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one has a topological polar surface area of 46.9 Ų and contains 1 hydrogen bond donor and 2 hydrogen bond acceptors . It has no rotatable bonds .Scientific Research Applications
Chemical Reactivity and Transformation
Reactions with Phenols : Research demonstrates that pyrazinium salts react with phenol derivatives to afford dihydropyrazines and, depending on the phenol structure, can lead to products of nucleophilic substitution or open-chain transformation products like benzo[b]furans, indicating potential for synthetic versatility (Verbitskiy et al., 2011).
Chemo- and Regioselectivity in Multicomponent Condensations : Studies on the synthesis of complex pyrazole derivatives show how reaction conditions can be tuned to affect the outcome, suggesting the potential for precise molecular design through careful selection of conditions (Chebanov et al., 2008).
Biological Activity
Antimicrobial and Antifungal Activity : Pyrazoline and pyrazole derivatives have been synthesized and tested for their antimicrobial properties against various bacterial strains and fungi, indicating their potential as lead compounds for developing new antimicrobials (Hassan, 2013).
Antioxidant Properties : Certain pyrazole derivatives have been shown to scavenge radicals and protect DNA, suggesting potential applications in the development of antioxidant therapies (Li and Liu, 2012).
Synthetic Applications
- Synthesis of Novel Pyrazole Derivatives : Research into the synthesis of novel pyrazole derivatives with potential antimicrobial and anti-inflammatory properties highlights the adaptability of these frameworks for various applications, including medicinal chemistry (Kendre et al., 2015).
Future Directions
The future directions for research on “1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one” and its derivatives could include further investigation of their potential as modulators of various receptors , as well as exploration of their potential therapeutic applications in conditions such as schizophrenia and viral infections .
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site different from the active site of the receptor, influencing the receptor’s response to its ligand. In this case, the compound reduces the receptor’s response to the neurotransmitter glutamate .
Biochemical Pathways
The binding of glutamate to mGluR2 activates the receptor to engage intracellular signaling partners, leading to various cellular events . As a negative allosteric modulator, this compound reduces the receptor’s response to glutamate, thereby modulating synaptic transmission and neuronal excitability in the central nervous system .
Result of Action
The modulation of mGluR2 by this compound can have various effects depending on the context. For instance, it has been suggested that antagonists and negative allosteric modulators of mGluR2 could potentially be useful in the treatment of various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12(20-14-5-3-2-4-6-14)15(19)17-9-10-18-13(11-17)7-8-16-18/h2-8,12H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCHMUVEUZQBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN2C(=CC=N2)C1)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2982926.png)


![N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide](/img/structure/B2982930.png)
![ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate](/img/structure/B2982933.png)
![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2982935.png)
![3-ethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2982940.png)
![2-[(Cyclohexylcarbonyl)amino]benzoic acid](/img/structure/B2982943.png)

![1-(4-Tert-butylbenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2982945.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B2982947.png)
